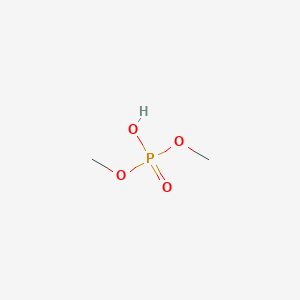

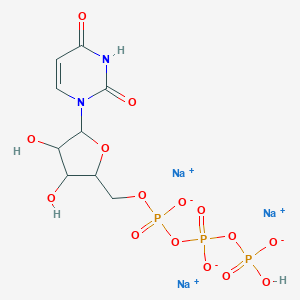

ジメチルリン酸水素

概要

説明

パルストリック酸は、化学式C20H30O2を持つ有機化合物です。ジテルペノイドおよびレジン酸に分類されます。この化合物はアビエチン酸の異性体であり、二重結合の位置が異なります。 パルストリック酸は無色の固体で、極性有機溶媒に可溶であり、針葉樹を昆虫から保護する役割を果たすことで知られています .

2. 製法

合成経路と反応条件: パルストリック酸は、C20の前駆体ゲラニルゲラニル二リン酸から生合成されます。 生合成には、前駆体を最終的なジテルペノイド構造に変換する一連の酵素反応が含まれます .

工業生産方法: パルストリック酸の工業生産は、通常、針葉樹などの天然資源からの抽出を伴います。抽出プロセスには、溶媒抽出、それに続く化合物を分離するための精製工程が含まれます。 その後、レジン酸はクロマトグラフィーなどの技術を使用して分離されます .

科学的研究の応用

Palustric acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other diterpenoids and resin acids.

Biology: Palustric acid plays a role in plant defense mechanisms, protecting trees from herbivory.

Medicine: Research has shown that palustric acid exhibits antioxidant, anti-inflammatory, antibacterial, antiviral, and anticancer properties, making it a potential therapeutic agent .

Industry: It is used in the production of varnishes, adhesives, and other resin-based products

Safety and Hazards

DMHP is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

作用機序

パルストリック酸は、さまざまな分子標的と経路を通じてその効果を発揮します。植物では、昆虫の摂食を阻止することにより、草食動物に対する防御化合物として作用します。この化合物は、一連の酵素反応によってゲラニルゲラニル二リン酸から生合成されます。 医療用途では、その抗酸化作用と抗炎症作用は、フリーラジカルを消去し、炎症性経路を阻害する能力に起因しています .

類似化合物:

アビエチン酸: 二重結合の位置が異なるパルストリック酸の異性体です。

デヒドロアビエチン酸: 同様の特性を持つ別のレジン酸です。

ピマリン酸: 構造は異なりますが、同様の用途を持つジテルペノイドです。

イソピマリン酸: 同様の用途を持つ別のジテルペノイド .

独自性: パルストリック酸は、特定の異性体構造のために独特です。この構造は、異なる化学的特性と生物学的活性をもたらします。 植物防御における役割と潜在的な治療用途により、パルストリック酸はさまざまな分野で注目を集める化合物となっています .

生化学分析

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl hydrogen phosphate can change over time due to its stability and degradation. Studies have shown that dimethyl hydrogen phosphate is relatively stable in aqueous solutions at physiological pH but can undergo hydrolysis over time, leading to the formation of methanol and inorganic phosphate . The stability of dimethyl hydrogen phosphate is influenced by factors such as temperature, pH, and concentration. Long-term exposure to dimethyl hydrogen phosphate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important considerations for the use of dimethyl hydrogen phosphate in biochemical research.

Dosage Effects in Animal Models

The effects of dimethyl hydrogen phosphate vary with different dosages in animal models. At low doses, dimethyl hydrogen phosphate may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of dimethyl hydrogen phosphate have been associated with toxic effects, including the inhibition of acetylcholinesterase activity and the induction of oxidative stress . These adverse effects highlight the importance of careful dosage considerations when using dimethyl hydrogen phosphate in experimental studies.

準備方法

Synthetic Routes and Reaction Conditions: Palustric acid is biosynthesized from the C20 precursor geranylgeranyl diphosphate. The biosynthesis involves a series of enzymatic reactions that convert the precursor into the final diterpenoid structure .

Industrial Production Methods: Industrial production of palustric acid typically involves extraction from natural sources, such as coniferous trees. The extraction process includes solvent extraction, followed by purification steps to isolate the compound. The resin acids are then separated using techniques like chromatography .

化学反応の分析

反応の種類: パルストリック酸は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、さまざまな試薬と条件によって促進されます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、パルストリック酸を酸化することができます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用して、パルストリック酸を対応するアルコールに還元することができます。

生成される主な生成物: これらの反応から生成される主な生成物には、酸化された誘導体、還元されたアルコール、ハロゲン化された化合物などがあります。 これらの生成物は、さまざまな分野でさまざまな用途を持っています .

4. 科学研究での応用

パルストリック酸は、科学研究で幅広く応用されています。

化学: 他のジテルペノイドやレジン酸の合成における前駆体として使用されます。

生物学: パルストリック酸は、植物の防御メカニズムにおいて役割を果たし、草食動物から樹木を保護します。

医学: 研究によると、パルストリック酸は抗酸化、抗炎症、抗菌、抗ウイルス、抗癌作用を示し、潜在的な治療薬となっています .

類似化合物との比較

Abietic Acid: An isomer of palustric acid with different double bond locations.

Dehydroabietic Acid: Another resin acid with similar properties.

Pimaric Acid: A diterpenoid with a different structure but similar applications.

Isopimaric Acid: Another diterpenoid with comparable uses .

Uniqueness: Palustric acid is unique due to its specific isomeric structure, which imparts distinct chemical properties and biological activities. Its role in plant defense and potential therapeutic applications make it a compound of significant interest in various fields .

特性

IUPAC Name |

dimethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c1-5-7(3,4)6-2/h1-2H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUKTXOBAWVSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32586-82-6 (hydrochloride salt) | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025150 | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Syrupy pale yellow liquid. (NTP, 1992), Liquid | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

342 to 349 °F at 760 mmHg (decomposes) (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.335 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

813-78-5, 53396-59-1 | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20263 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI4K2C9UEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

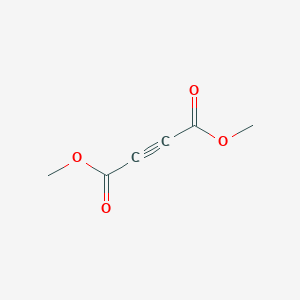

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dimethyl phosphate?

A1: Dimethyl phosphate has the molecular formula C2H7O4P and a molecular weight of 142.06 g/mol.

Q2: Are there any characteristic spectroscopic features of dimethyl phosphate?

A2: Yes, researchers have extensively studied the vibrational spectra of DMP. Infrared (IR) and Raman spectroscopy reveal distinct bands corresponding to specific molecular vibrations. For example, the P=O stretching vibration appears around 1250 cm-1 in the IR spectrum. [] Detailed assignments of IR and Raman bands provide insights into the structure and bonding of DMP. []

Q3: What are the preferred conformations of dimethyl phosphate?

A3: Dimethyl phosphate exhibits conformational flexibility around its O-P bonds. Theoretical studies indicate that the gauche-gauche (g,g) conformation is the most stable form in the absence of metal ions. [, ]

Q4: How do metal ions influence the conformation of dimethyl phosphate?

A4: Metal ions like sodium (Na+) and magnesium (Mg2+) can significantly alter the conformational preferences of DMP. Theoretical studies suggest that the presence of these ions favors a more extended conformation compared to free DMP. [, , ] This interaction is particularly relevant in biological systems where DMP, as a model for the phosphate group in DNA, interacts with metal ions.

Q5: Why is the interaction of DMP with metal ions relevant to biological systems?

A5: DMP serves as a simplified model for the phosphate backbone in nucleic acids like DNA and RNA. [, ] Understanding how DMP interacts with metal cations provides insights into the behavior of these biomolecules. For instance, Mg2+ plays a crucial role in DNA stability and function. Studies indicate that Mg2+ prefers outer-sphere coordination with DMP, while Ca2+ tends to bind directly. []

Q6: How stable is dimethyl phosphate in aqueous solutions?

A6: Dimethyl phosphate exhibits slow hydrolysis under neutral pH conditions. The half-life of DMP hydrolysis at pH 7 and 60 °C is estimated to be 8454 years. [] This highlights the inherent stability of the phosphate diester bond, a crucial feature for its biological roles.

Q7: Can the hydrolysis of dimethyl phosphate be catalyzed?

A7: Yes, certain metal cations can dramatically accelerate the hydrolysis of DMP. Notably, Ce4+ cations at pH 1.8 and 60 °C reduce the half-life of DMP hydrolysis to 22 minutes. [] This finding has implications for understanding the role of metal ions in biological phosphate ester hydrolysis.

Q8: Are there biomimetic models that can catalyze DMP hydrolysis?

A8: Researchers have developed dinuclear metal complexes, such as Fe(III)...Zn(II) complexes, that mimic the active sites of enzymes like purple acid phosphatase (PAP). These complexes exhibit catalytic activity towards DMP hydrolysis, providing valuable insights into the enzymatic mechanisms of phosphate ester cleavage. []

Q9: Does dimethyl phosphate have any applications in organic synthesis?

A9: Yes, DMP derivatives, particularly dimethyl phosphate ionic liquids, have shown promising applications as solvents and catalysts in organic synthesis. For example, they have been successfully employed in Knoevenagel condensation reactions. [] Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to conventional solvents.

Q10: What is the environmental fate of dimethyl phosphate?

A10: Several studies have investigated the biodegradation of DMP. Certain bacterial species can cleave DMP and utilize it as a sole phosphorus source. [] Understanding the microbial degradation pathways of DMP is crucial for assessing its environmental impact and developing bioremediation strategies.

Q11: Is dimethyl phosphate toxic?

A11: While DMP itself is relatively non-toxic, some of its derivatives, particularly certain organophosphate insecticides, exhibit high toxicity due to their potent cholinesterase inhibition properties. These compounds, such as dichlorvos (2,2-dichlorovinyl dimethyl phosphate), are designed to disrupt the nervous system of insects. [, , , , , , , , ] Therefore, it is crucial to distinguish between the toxicity profiles of DMP and its various derivatives.

Q12: How is computational chemistry used to study dimethyl phosphate?

A12: Computational methods, such as density functional theory (DFT) calculations, play a vital role in understanding the properties and reactivity of DMP. Researchers employ these methods to:

- Investigate conformational preferences and energetics of DMP. [, , ]

- Study interactions with metal ions and water molecules. [, ]

- Explore reaction mechanisms of DMP hydrolysis and catalytic processes. []

- Analyze vibrational spectra and compare them with experimental data. []

- Predict and understand the structure-activity relationships of DMP derivatives. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)

![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)

![[(2R,3aS,5S,6aS)-2-cyano-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-5-yl] acetate](/img/structure/B127817.png)